2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one: is a fluorinated organic compound with a boronic ester functional group. It is known for its unique chemical properties, making it valuable in various fields of scientific research and industrial applications. The compound’s structure includes a trifluoromethyl group and a boronic ester, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-(2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base. The reaction mixture is heated to facilitate the coupling of the trifluoromethyl group with the boronic ester.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield. Industrial methods may involve continuous flow reactors and automated systems to streamline the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group allows for bioconjugation with biomolecules, facilitating the study of biological processes.
Fluorinated Probes: The trifluoromethyl group enhances the compound’s utility as a fluorinated probe in biological assays.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Imaging Agents: Its fluorinated nature allows for the development of imaging agents for diagnostic purposes.
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Electronics: It finds applications in the electronics industry for the synthesis of specialized materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its boronic ester and trifluoromethyl groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensor applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol: A related compound with an alcohol functional group instead of a ketone.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A trifluoromethylating agent with different reactivity and applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A boronic ester with a phenol group, used in similar cross-coupling reactions.
Uniqueness: 2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is unique due to its combination of a trifluoromethyl group and a boronic ester. This dual functionality allows for versatile reactivity in both organic synthesis and biological applications. Its stability and reactivity make it a valuable tool in various scientific and industrial fields.
Properties
Molecular Formula |
C14H16BF3O3 |
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Molecular Weight |
300.08 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-6-5-7-9(10)11(19)14(16,17)18/h5-8H,1-4H3 |
InChI Key |
SSXVFJRPXUMPFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C(F)(F)F |
Origin of Product |
United States |
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